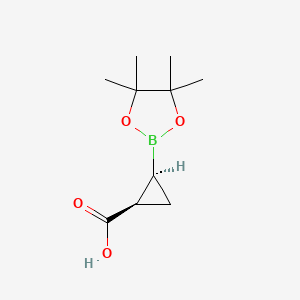
cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid: is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a cyclopropane ring and a dioxaborolane group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by a palladium catalyst and conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates .
Scientific Research Applications
Chemistry: In chemistry, cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology: In biological research, this compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors .
Medicine: In medicine, boronic acid derivatives, including this compound, are explored for their potential as therapeutic agents. They have shown promise in the treatment of cancer and bacterial infections due to their ability to inhibit specific enzymes .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and catalysts. Its unique reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of boron-based enzyme inhibitors .
Comparison with Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cyclohexanecarboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: The uniqueness of cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid lies in its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other boronic acid derivatives. This structural feature enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H17BO4 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
(1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m1/s1 |
InChI Key |
VJJABIMANCDOSQ-RQJHMYQMSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2C(=O)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


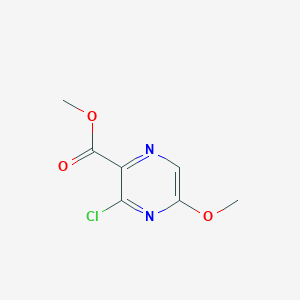
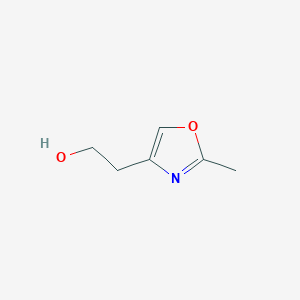
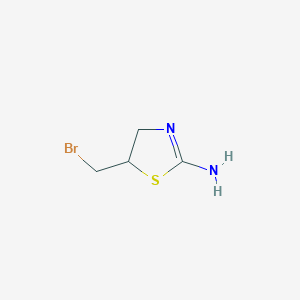


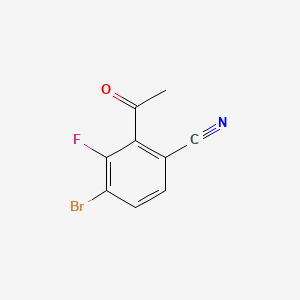
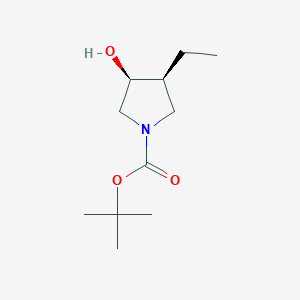
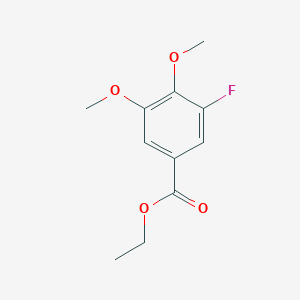
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B13919075.png)
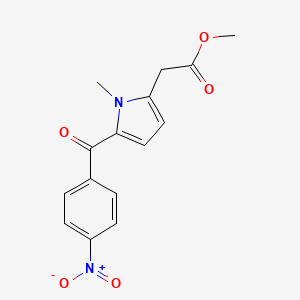
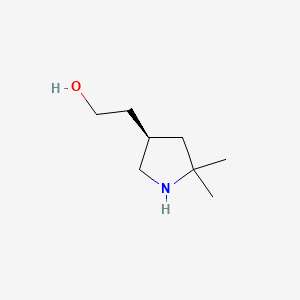
![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)

![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
